

Spectroscopic and Mechanistic Analysis of Nevirapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Formyl Nevirapine	
Cat. No.:	B141980	Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for **3-Formyl Nevirapine** could not be located. This is not uncommon for specific synthesis impurities that may not be fully characterized in the public domain. As a viable alternative, this guide provides a detailed spectroscopic and mechanistic overview of the parent compound, Nevirapine. The presented data and protocols for Nevirapine serve as a robust reference point for researchers working with its derivatives.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] It functions by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA.[3][4] Understanding the structural and spectroscopic properties of Nevirapine and its related compounds is crucial for quality control, metabolite identification, and the development of new antiretroviral agents. This guide presents a summary of the key spectroscopic data for Nevirapine and outlines the experimental protocols for their acquisition.

Spectroscopic Data of Nevirapine

The following tables summarize the key spectroscopic data for Nevirapine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Nevirapine

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
0.35	m	2H	Cyclopropyl CH ₂
0.88	m	2H	Cyclopropyl CH ₂
2.25	S	3H	Methyl (CH₃)
3.62	m	1H	Cyclopropyl CH
6.85	d	1H	Aromatic CH
7.05	d	1H	Aromatic CH
7.30	dd	1H	Aromatic CH
8.00	d	1H	Aromatic CH
8.35	S	1H	Aromatic CH
9.50	S	1H	NH

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data of Nevirapine[5]

Chemical Shift (ppm)	Assignment
8.0	Cyclopropyl CH₂
18.5	Methyl (CH₃)
35.0	Cyclopropyl CH
105.5	Aromatic CH
110.0	Aromatic C
120.5	Aromatic CH
128.0	Aromatic C
135.0	Aromatic CH
138.0	Aromatic C
142.5	Aromatic CH
145.0	Aromatic C
155.0	Aromatic C
162.0	Carbonyl (C=O)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Nevirapine[6][7]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3295-3188	Strong, Broad	N-H Stretching (Amide)
3050-3000	Medium	C-H Stretching (Aromatic)
2950-2850	Medium	C-H Stretching (Aliphatic)
1646	Strong	C=O Stretching (Cyclic Amide)
1600-1450	Medium-Strong	C=C Stretching (Aromatic)
1250-1000	Medium	C-N Stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Nevirapine[8][9]

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
ESI+	267.1253	100%	[M+H]+
ESI+	226.0851	~62%	[M+H - C3H5]+
ESI+	198.0891	~12%	Further Fragmentation

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Nevirapine. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of Nevirapine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans is typically required compared to ¹H NMR.

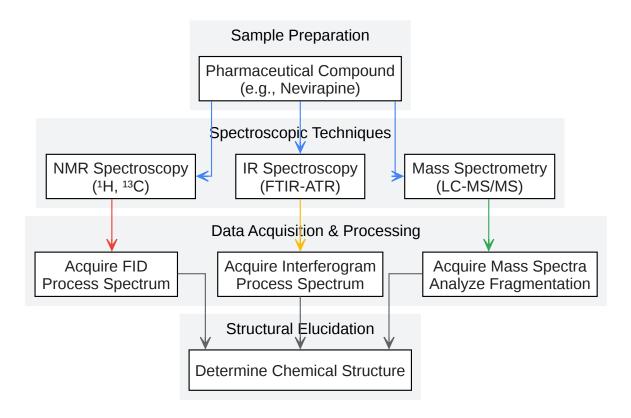
• Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy[6]

- Sample Preparation (ATR): Place a small amount of the solid Nevirapine sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8]
- Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of Nevirapine with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- · Data Acquisition:
 - Collect a background spectrum of the empty sample compartment (or the KBr pellet matrix).
 - Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (LC-MS/MS)[10]

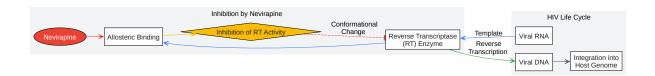
- Sample Preparation: Prepare a dilute solution of Nevirapine in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
- Chromatographic Separation (LC):
 - Inject the sample into a High-Performance Liquid Chromatography (HPLC) system.
 - Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid or ammonium acetate) to achieve


chromatographic separation.[10]

- Mass Spectrometric Analysis (MS):
 - The eluent from the HPLC is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) source in positive ion mode.
 - Acquire full scan mass spectra to determine the molecular ion.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns for structural elucidation.
- Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratios of the parent ion and its fragments.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a pharmaceutical compound like Nevirapine.


Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a pharmaceutical compound.

Nevirapine Mechanism of Action

The diagram below illustrates the mechanism of action of Nevirapine as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Nevirapine Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Nevirapine | C15H14N4O | CID 4463 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Sensitive and Specific Liquid Chromatography/Tandem Mass Spectrometry Method for Quantification of Nevirapine and Its Five Metabolites and Their Pharmacokinetics in Baboons
 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic and Mechanistic Analysis of Nevirapine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141980#spectroscopic-data-nmr-ir-ms-of-3-formyl-nevirapine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com